- Fused tricyclic imidazole derivatives as modulators of TNF activity and their preparation, World Intellectual Property Organization, , ,
Cas no 944401-69-8 (5-bromo-4-fluoro-pyridin-2-amine)
944401-69-8 structure
Product Name:5-bromo-4-fluoro-pyridin-2-amine
CAS-nummer:944401-69-8
MF:C5H4BrFN2
MW:191.001063346863
MDL:MFCD16658678
CID:1038596
PubChem ID:57917407
Update Time:2024-10-25
5-bromo-4-fluoro-pyridin-2-amine Chemische en fysische eigenschappen
Naam en identificatie
-
- 5-Bromo-4-fluoropyridin-2-amine
- 5-Bromo-4-fluoro-2-pyridinamine
- C5H4BrFN2
- 5-Bromo-4-fluoro-2-pyridinamine (ACI)
- 2-Amino-4-fluoro-5-bromopyridine
- 2-Amino-5-bromo-4-fluoropyridine
- 5-bromo-4-fluoro-pyridin-2-amine
-
- MDL: MFCD16658678
- Inchi: 1S/C5H4BrFN2/c6-3-2-9-5(8)1-4(3)7/h1-2H,(H2,8,9)
- InChI-sleutel: GGHBRLQYBZMEPV-UHFFFAOYSA-N
- LACHT: BrC1=CN=C(C=C1F)N
Berekende eigenschappen
- Exacte massa: 189.95400
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 9
- Aantal draaibare bindingen: 0
Experimentele eigenschappen
- Dichtheid: 1.813±0.06 g/cm3 (20 ºC 760 Torr),
- Kookpunt: 233.6±35.0 ºC (760 Torr),
- Vlampunt: 95.1±25.9 ºC,
- Oplosbaarheid: 微溶 (3.1 g/L) (25 ºC),
- PSA: 39.64000
- LogboekP: 1.49550
5-bromo-4-fluoro-pyridin-2-amine Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FI419-200mg |
5-bromo-4-fluoro-pyridin-2-amine |
944401-69-8 | 98% | 200mg |
119.0CNY | 2021-08-04 | |
| Chemenu | CM119141-5g |
2-Amino-5-bromo-4-fluoropyridine |
944401-69-8 | 95% | 5g |
$388 | 2021-08-06 | |
| Chemenu | CM119141-10g |
2-Amino-5-bromo-4-fluoropyridine |
944401-69-8 | 95%+ | 10g |
$308 | 2024-07-19 | |
| Apollo Scientific | PC201380-1g |
5-Bromo-4-fluoropyridin-2-amine |
944401-69-8 | 98% | 1g |
£21.00 | 2025-02-21 | |
| Apollo Scientific | PC201380-5g |
5-Bromo-4-fluoropyridin-2-amine |
944401-69-8 | 98% | 5g |
£99.00 | 2025-02-21 | |
| Apollo Scientific | PC201380-10g |
5-Bromo-4-fluoropyridin-2-amine |
944401-69-8 | 95% | 10g |
£495.00 | 2023-09-01 | |
| abcr | AB391595-1 g |
5-Bromo-4-fluoropyridin-2-amine; . |
944401-69-8 | 1g |
€94.00 | 2023-04-25 | ||
| abcr | AB391595-5 g |
5-Bromo-4-fluoropyridin-2-amine; . |
944401-69-8 | 5g |
€243.60 | 2023-04-25 | ||
| abcr | AB391595-10 g |
5-Bromo-4-fluoropyridin-2-amine; . |
944401-69-8 | 10g |
€540.20 | 2022-03-02 | ||
| abcr | AB391595-25 g |
5-Bromo-4-fluoropyridin-2-amine; . |
944401-69-8 | 25g |
€1,048.40 | 2022-03-02 |
5-bromo-4-fluoro-pyridin-2-amine Productiemethode
Productiemethode 1
Reactievoorwaarden
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; cooled; 1 h, rt
Referentie
Productiemethode 2
Reactievoorwaarden
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 2 h, 10 °C; 3 h, rt
Referentie
- Discovery of an Orally Bioavailable Dual PI3K/mTOR Inhibitor Based on Sulfonyl-Substituted Morpholinopyrimidines, ACS Medicinal Chemistry Letters, 2018, 9(7), 719-724
Productiemethode 3
Reactievoorwaarden
1.1 Reagents: N-Bromosuccinimide Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 1 h, rt
Referentie
- High selectivity substituted pyrimidine PI3K inhibitor, World Intellectual Property Organization, , ,
Productiemethode 4
Reactievoorwaarden
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 2 h, 25 °C
Referentie
- Preparation of heteroaryl compounds and uses in Tau imaging, World Intellectual Property Organization, , ,
Productiemethode 5
Reactievoorwaarden
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 5 °C; 1 h, 5 °C → rt
Referentie
- Preparation of oxodihydropyridine derivatives and analogs for use as bromodomain inhibitors, World Intellectual Property Organization, , ,
Productiemethode 6
Reactievoorwaarden
1.1 Reagents: Tetrabutylammonium bromide , Lithium perchlorate Solvents: Acetic acid , Acetonitrile ; 8 h, 25 °C
Referentie
- Directing Group Enables Electrochemical Selectively Meta-Bromination of Pyridines under Mild Conditions, Journal of Organic Chemistry, 2021, 86(22), 16144-16150
Productiemethode 7
Reactievoorwaarden
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 4 h, rt
Referentie
- Preparation of imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines as PI-3 kinase inhibitors, World Intellectual Property Organization, , ,
Productiemethode 8
Reactievoorwaarden
1.1 Reagents: Triethylamine , N-Bromosuccinimide Solvents: Acetonitrile ; overnight, 25 °C; overnight, 25 °C
Referentie
- Preparation of pyridinone and pyrimidinone derivatives as RET kinase inhibitors, World Intellectual Property Organization, , ,
Productiemethode 9
Reactievoorwaarden
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 2 h, rt
Referentie
- Tetrahydroimidazopyridine derivatives as modulators of TNF activity and preparation, World Intellectual Property Organization, , ,
Productiemethode 10
Reactievoorwaarden
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 0 °C; 1 h, rt; rt → 0 °C; 1 h, rt
Referentie
- Preparation of imidazo[1,2-a]pyridine derivatives for treatment of inflammatory disorders, World Intellectual Property Organization, , ,
Productiemethode 11
Reactievoorwaarden
1.1 Reagents: Tetrabutylammonium bromide , Lithium perchlorate Solvents: Acetic acid , Acetonitrile ; 16 h, 25 °C
Referentie
- Electrochemical synthesis method of bromopyridine derivatives, China, , ,
Productiemethode 12
Reactievoorwaarden
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 5 °C; 1 h, 5 °C → rt
Referentie
- Preparation of oxodihydropyridinyloxycyclohexane derivatives and analogs for use as bromodomain inhibitors, World Intellectual Property Organization, , ,
Productiemethode 13
Reactievoorwaarden
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 4 h, rt
Referentie
- Pyrimidine derivatives used as PI-3 kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,
Productiemethode 14
Reactievoorwaarden
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 2 h, rt
Referentie
- Preparation of dimorpholinopyrimidines for inhibiting hamartoma tumor cells, World Intellectual Property Organization, , ,
Productiemethode 15
Reactievoorwaarden
1.1 Reagents: Diisopropylethylamine , Ammonia Solvents: Dimethyl sulfoxide ; 2 h, 180 °C
Referentie
- Discovery and optimization of a highly efficacious class of 5-aryl-2-aminopyridines as FMS-like tyrosine kinase 3 (FLT3) inhibitors, Bioorganic & Medicinal Chemistry Letters, 2015, 25(17), 3436-3441
Productiemethode 16
Reactievoorwaarden
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 4 h, 25 °C
Referentie
- Preparation of pyridino[1,2-a]pyrimidones as mTOR/PI3K inhibitors, China, , ,
Productiemethode 17
Reactievoorwaarden
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 60 min, rt
Referentie
- Preparation of biaryl compounds as modulators of KIT, CSF-1R and/or FLT3 kinase, World Intellectual Property Organization, , ,
Productiemethode 18
Reactievoorwaarden
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 0 °C; 20 min, 0 °C
1.2 Reagents: Sodium bicarbonate , Sodium thiosulfate Solvents: Water ; 30 min
1.2 Reagents: Sodium bicarbonate , Sodium thiosulfate Solvents: Water ; 30 min
Referentie
- (Aminoheteroaryl)benzamides as kinase inhibitors and their preparation, World Intellectual Property Organization, , ,
5-bromo-4-fluoro-pyridin-2-amine Raw materials
5-bromo-4-fluoro-pyridin-2-amine Preparation Products
5-bromo-4-fluoro-pyridin-2-amine Leveranciers
Amadis Chemical Company Limited
Goudlid
(CAS:944401-69-8)5-bromo-4-fluoro-pyridin-2-amine
Ordernummer:A859422
Voorraadstatus:in Stock
Hoeveelheid:25g/100g
Zuiverheid:99%
Prijsinformatie laatst bijgewerkt:Friday, 30 August 2024 08:18
Prijs ($):355.0/1171.0
E-mail:sales@amadischem.com
5-bromo-4-fluoro-pyridin-2-amine Gerelateerde literatuur
-
Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
-
5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:944401-69-8)5-bromo-4-fluoro-pyridin-2-amine
Zuiverheid:99%/99%
Hoeveelheid:25g/100g
Prijs ($):355.0/1171.0